molecular formula C14H14N2O3 B13868273 6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid

6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid

Cat. No.: B13868273
M. Wt: 258.27 g/mol
InChI Key: ZFAXVXCOCROXJA-UHFFFAOYSA-N
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Description

6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Shares a similar pyridine ring structure but lacks the additional functional groups.

    Pyridine-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

6-oxo-1-propan-2-yl-5-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-9(2)16-8-11(14(18)19)7-12(13(16)17)10-3-5-15-6-4-10/h3-9H,1-2H3,(H,18,19)

InChI Key

ZFAXVXCOCROXJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C(C1=O)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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